molecular formula C6H9N3 B098446 4,6-Dimethylpyridazin-3-amine CAS No. 17258-21-8

4,6-Dimethylpyridazin-3-amine

Cat. No. B098446
CAS RN: 17258-21-8
M. Wt: 123.16 g/mol
InChI Key: XYAZKWZBYYIWQY-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridazin-3-amine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 4,6-Dimethylpyridazin-3-amine involves a multi-step reaction. A solution of alkylated salt in 20% aqueous NaOH solution is heated at reflux for 16 hours. The crude reaction mixture is then evaporated to dryness and purified by silica gel column chromatography.


Molecular Structure Analysis

High-quality images of the 3D molecular structure of 4,6-Dimethylpyridazin-3-amine have been created based on quantum chemical computations .


Chemical Reactions Analysis

Amines, including 4,6-Dimethylpyridazin-3-amine, can undergo a variety of reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

4,6-Dimethylpyridazin-3-amine has a melting point of 162-165°C . It has a density of 1.112±0.06 g/cm3 and a boiling point of 317.9±37.0 °C .

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 4,6-Dimethylpyridazin-3-amine are not detailed in the search results, research in the field of pyridazine derivatives is ongoing, with a focus on developing new compounds with enhanced pharmacological activities .

Relevant Papers Several papers have been published on 4,6-Dimethylpyridazin-3-amine and related compounds, discussing their synthesis, properties, and potential applications .

properties

IUPAC Name

4,6-dimethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAZKWZBYYIWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169350
Record name Pyridazine, 3-amino-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylpyridazin-3-amine

CAS RN

17258-21-8
Record name Pyridazine, 3-amino-4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017258218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3-amino-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of alkylated salt 2 (2.58 g, 9.65 mmol) in 20% aqueous NaOH solution (29.0 mmol) was heated at reflux for 16 h. The crude reaction mixture was evaporated to dryness and purified by silica gel column chromatography (CHCl3/MeOH, 10:1 (v/v), as eluent), to yield 3 (1.1 g, 93%) as a pale, brown powder; mp: 123-126° C. 1H NMR (CDCl3, 300 MHz) δ: 2.13 (s, 3H), 2.50 (s, 3H), 6.93 (s, 1H). Mass Spectrum: CI, m/z 124 (M+1).
Name
salt 2
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Yield
93%

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